molecular formula C12H15ClN2 B1488490 2-chloro-1-isopentyl-1H-benzo[d]imidazole CAS No. 1668564-63-3

2-chloro-1-isopentyl-1H-benzo[d]imidazole

Cat. No.: B1488490
CAS No.: 1668564-63-3
M. Wt: 222.71 g/mol
InChI Key: DBAGYEZKYISUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-isopentyl-1H-benzo[d]imidazole is a chemical compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds. Imidazoles are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-isopentyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of o-phenylenediamine with isopentyl chloride in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazole ring, followed by chlorination to introduce the chlorine atom at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These methods ensure consistent product quality and yield while maintaining cost-effectiveness and safety standards.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-isopentyl-1H-benzo[d]imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted imidazoles.

Scientific Research Applications

2-Chloro-1-isopentyl-1H-benzo[d]imidazole has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: It is utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

2-Chloro-1-isopentyl-1H-benzo[d]imidazole is similar to other imidazole derivatives, such as 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole and 2-chloro-1H-benzo[d]imidazole. its unique isopentyl group distinguishes it from these compounds, providing different chemical and biological properties.

Comparison with Similar Compounds

  • 2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole

  • 2-Chloro-1H-benzo[d]imidazole

  • 2-Chloro-1-methyl-1H-benzo[d]imidazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-chloro-1-(3-methylbutyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c1-9(2)7-8-15-11-6-4-3-5-10(11)14-12(15)13/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAGYEZKYISUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-isopentyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-chloro-1-isopentyl-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
2-chloro-1-isopentyl-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
2-chloro-1-isopentyl-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
2-chloro-1-isopentyl-1H-benzo[d]imidazole
Reactant of Route 6
2-chloro-1-isopentyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.